molecular formula C11H9NO4 B13067851 3-(Methoxycarbonyl)-1H-indole-5-carboxylic acid

3-(Methoxycarbonyl)-1H-indole-5-carboxylic acid

Cat. No.: B13067851
M. Wt: 219.19 g/mol
InChI Key: GOKVTUXLNXEPLK-UHFFFAOYSA-N
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Description

3-(Methoxycarbonyl)-1H-indole-5-carboxylic acid is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features a methoxycarbonyl group and a carboxylic acid group attached to the indole ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methoxycarbonyl)-1H-indole-5-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis often begins with commercially available indole derivatives.

    Functional Group Introduction: The methoxycarbonyl group can be introduced through esterification reactions, while the carboxylic acid group can be introduced via oxidation reactions.

    Reaction Conditions: Common reagents used in these reactions include methanol, carbon dioxide, and oxidizing agents such as potassium permanganate or chromium trioxide. The reactions are typically carried out under controlled temperatures and pH conditions to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for cost-effectiveness, scalability, and environmental sustainability. The use of catalysts and advanced purification techniques, such as chromatography, ensures the efficient production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

3-(Methoxycarbonyl)-1H-indole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Electrophilic substitution reactions can introduce new functional groups onto the indole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used oxidizing agents.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Halogens, nitrating agents, and sulfonating agents are used for electrophilic substitution reactions.

Major Products

The major products formed from these reactions include various substituted indoles, alcohols, aldehydes, and quinones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(Methoxycarbonyl)-1H-indole-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It serves as a precursor in the development of drugs targeting various diseases.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(Methoxycarbonyl)-1H-indole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-carboxylic acid: Lacks the methoxycarbonyl group but shares the indole core structure.

    3-(Methoxycarbonyl)indole: Similar structure but lacks the carboxylic acid group.

    5-Methoxyindole-3-carboxylic acid: Contains a methoxy group at a different position on the indole ring.

Uniqueness

3-(Methoxycarbonyl)-1H-indole-5-carboxylic acid is unique due to the presence of both the methoxycarbonyl and carboxylic acid groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C11H9NO4

Molecular Weight

219.19 g/mol

IUPAC Name

3-methoxycarbonyl-1H-indole-5-carboxylic acid

InChI

InChI=1S/C11H9NO4/c1-16-11(15)8-5-12-9-3-2-6(10(13)14)4-7(8)9/h2-5,12H,1H3,(H,13,14)

InChI Key

GOKVTUXLNXEPLK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CNC2=C1C=C(C=C2)C(=O)O

Origin of Product

United States

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